molecular formula C16H12O7 B150568 Sexangularetin CAS No. 571-74-4

Sexangularetin

Cat. No.: B150568
CAS No.: 571-74-4
M. Wt: 316.26 g/mol
InChI Key: AZFYHRHUTXBGJS-UHFFFAOYSA-N
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Description

Sexangularetin is a naturally occurring flavonoid, specifically a 7-hydroxyflavonol, that is derived from kaempferol. It is characterized by the substitution of a methoxy group at position 8. The chemical formula of this compound is C16H12O7, and it is known for its presence in various plant species, including those in the genus Sorbus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sexangularetin can be synthesized through several methods. One common approach involves the methylation of kaempferol. This process typically uses methanol and a suitable catalyst under controlled conditions to introduce the methoxy group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from plant sources. For example, the flowers of Camellia hakodae have been used to isolate this compound derivatives. The process includes ethanol extraction followed by fractionation and purification using column chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sexangularetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methoxylated and hydroxylated flavonoid derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sexangularetin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Sexangularetin is similar to other flavonoids such as quercetin, kaempferol, and isorhamnetin. its unique methoxy substitution at position 8 distinguishes it from these compounds:

Conclusion

This compound is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable compound for further research and development.

Biological Activity

Sexangularetin is a naturally occurring flavonoid, specifically classified as a 7-hydroxyflavonol, which has garnered attention for its various biological activities. This article explores the compound's chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound (IUPAC Name: 3,5,7-trihydroxy-8-methoxyflavone) has the chemical formula C16_{16}H12_{12}O7_7 and is primarily derived from kaempferol. The unique methoxy substitution at position 8 distinguishes it from other flavonoids such as quercetin and kaempferol, which lack this modification.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it scavenges free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. In vitro studies have shown that this compound can effectively reduce levels of various oxidants, including superoxide anion (O2_2^-), hydroxyl radicals (OH^\cdot ), and hydrogen peroxide (H2_2O2_2) .

Cytotoxic Effects

The compound has demonstrated cytotoxic activity against several cancer cell lines. It induces apoptosis through the modulation of key pathways such as the p53/p21 pathway, leading to cell cycle arrest and programmed cell death. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

The mechanisms by which this compound exerts its biological effects include:

  • Antioxidant Activity : By scavenging free radicals, this compound protects cells from oxidative stress and inflammation.
  • Cytotoxic Activity : It induces apoptosis in cancer cells through specific signaling pathways.
  • Enzyme Inhibition : Studies have also shown that this compound can inhibit enzymes involved in inflammatory responses, such as lipoxygenase and cyclooxygenase-2 (COX-2), further enhancing its therapeutic potential against inflammatory diseases .

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compound 7-hydroxyflavonol with methoxy at position 8Antioxidant, cytotoxic
Quercetin Lacks methoxy groupAntioxidant, anti-inflammatory
Kaempferol Parent flavonoid without methoxyAntioxidant
Isorhamnetin Methoxy group at a different positionAntioxidant, potential anti-cancer

Case Studies and Research Findings

  • Antioxidant Efficacy : A study on extracts from Sorbus aucuparia revealed that this compound glycosides exhibit strong antioxidant properties. The extracts were shown to scavenge various radical species effectively, outperforming ascorbic acid in some assays .
  • Cytotoxicity in Cancer Research : In vitro tests indicated that this compound could significantly reduce the viability of certain cancer cell lines while maintaining safety profiles for normal human peripheral blood mononuclear cells (PBMCs). This supports its potential use in developing safer cancer therapies .
  • Inflammation Modulation : Another study highlighted the role of this compound in inhibiting pro-inflammatory enzymes such as COX-2 and hyaluronidase. The compound demonstrated a concentration-dependent inhibition of these enzymes, suggesting its utility in managing inflammatory conditions .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-15-10(19)6-9(18)11-12(20)13(21)14(23-16(11)15)7-2-4-8(17)5-3-7/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFYHRHUTXBGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205715
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-74-4
Record name 8-Methoxykaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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